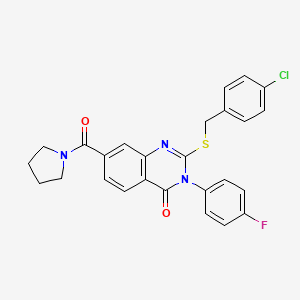

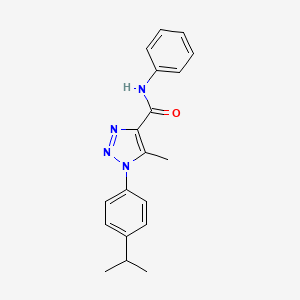

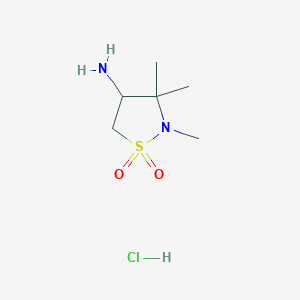

2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one" is a quinazoline derivative, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Quinazoline derivatives are aromatic benzopyrimidines that have been extensively studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. For example, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized using PdCl2-mediated endo-dig cyclization and Sonogashira cross-coupling followed by boric acid-mediated cyclocondensation . Similarly, other quinazoline thioether derivatives have been synthesized through methods such as S-arylation, which is noted for its simplicity and high conversion rates .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed through techniques such as single-crystal X-ray diffraction analysis. For instance, the crystal structure of a related quinazoline thioether derivative was determined, revealing an orthorhombic system with space group P212121 and unit cell parameters . These structural analyses are crucial for understanding the compound's geometry and electronic configuration, which are essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The presence of functional groups such as thioethers and fluorophenyl rings can influence the compound's reactivity. For example, the S-arylation method used to synthesize some quinazoline derivatives is a type of nucleophilic aromatic substitution that introduces sulfur-containing groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can improve solubility and enhance the compound's biological activity, as seen in fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . Additionally, the presence of specific substituents can affect the compound's antimicrobial efficacy, as demonstrated by the enhanced activity of certain quinazoline thioether derivatives against phytopathogenic bacteria .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Quinazolinone derivatives have been synthesized and evaluated for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. For instance, a series of quinazolinone derivatives have shown significant anti-inflammatory activities comparable to celecoxib, a reference control, with minimal ulcerogenic effects, highlighting their potential as safer anti-inflammatory agents (Fahmy et al., 2012). Moreover, quinazolinone compounds have been explored for their antitumor activities, with specific derivatives displaying significant cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents (Mphahlele et al., 2016).

Antimycobacterial Activity

Some quinazolinone derivatives have demonstrated promising antimycobacterial activity, making them potential candidates for developing new treatments against tuberculosis. For instance, fluorinated benzothiazolo imidazole compounds, a class related to quinazolinones, showed notable anti-microbial activity (Sathe et al., 2011).

AMPA Receptor Antagonists

Quinazolin-4-one derivatives have been identified as AMPA receptor antagonists, displaying various potencies against AMPA receptor inhibition. These findings suggest their potential applications in neurological research and treatment of diseases associated with glutamate dysfunction (Chenard et al., 2001).

Antitumor and Antimicrobial Evaluation

Quinazolinone derivatives have been synthesized and evaluated for their in vitro cytotoxic and antimicrobial activities. Some compounds displayed significant activity against Mycobacterium tuberculosis, suggesting their potential as therapeutic agents for tuberculosis treatment (Dilebo et al., 2021).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClFN3O2S/c27-19-6-3-17(4-7-19)16-34-26-29-23-15-18(24(32)30-13-1-2-14-30)5-12-22(23)25(33)31(26)21-10-8-20(28)9-11-21/h3-12,15H,1-2,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWVUSCXCMIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

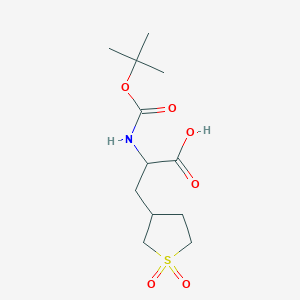

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)